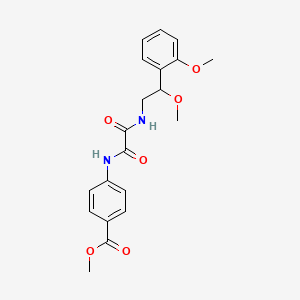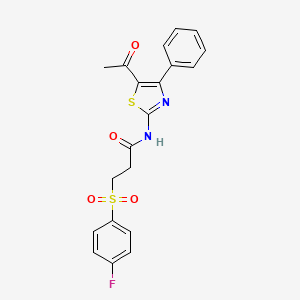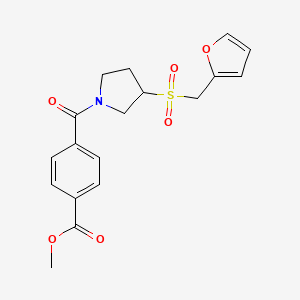![molecular formula C23H21N3O3S2 B2904552 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide CAS No. 886905-63-1](/img/structure/B2904552.png)
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibition for Cancer Therapy
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, a compound structurally related to N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide, has been identified as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). This kinase plays a crucial role in angiogenesis, making its inhibition a strategic target in cancer therapy. The compound demonstrated significant in vivo efficacy in human lung and colon carcinoma xenograft models, showcasing its potential as a therapeutic agent against cancer (Borzilleri et al., 2006).
Catalytic Activity in Organic Reactions
Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, derived from similar thiazole compounds, have been used as catalysts in olefin oxidation reactions. These complexes displayed significant catalytic activity, suggesting the potential utility of this compound derivatives in synthetic organic chemistry and industrial processes involving oxidation reactions (Ghorbanloo et al., 2017).
Electrophilic Substitution Reactions
A method for the regioselective oxidative C–H functionalization to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, closely related to the target compound, was developed using hypervalent iodine. This protocol features a metal-free approach, broad substrate scope, short reaction times, and simple product purification, highlighting its utility in constructing complex nitrogen-containing heterocycles efficiently (Mariappan et al., 2016).
Antimicrobial and Cytotoxic Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies reveal the potential of such compounds in developing new antimicrobial agents and cancer therapeutics, demonstrating the broad applicability of thiazole derivatives in medicinal chemistry (Fadda et al., 2017).
Electrochromic Materials
The electron-accepting ability of thiazolo[3,4-c]pyridine derivatives, analogues to the target compound, has been exploited in the development of donor-acceptor-type electrochromic polymers. These materials exhibit lower bandgap, favorable redox activity, and stability, alongside very fast switching times, suggesting their utility in creating novel electrochromic devices (Ming et al., 2015).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-17-9-11-19(12-10-17)31(28,29)15-13-22(27)26(16-18-6-4-5-14-24-18)23-25-20-7-2-3-8-21(20)30-23/h2-12,14H,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKKPECPXIZXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904469.png)




![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2904476.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2904478.png)

![1-(4-chloro-3-methylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904484.png)


![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2904489.png)


